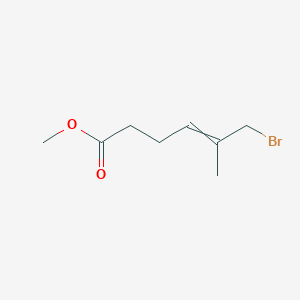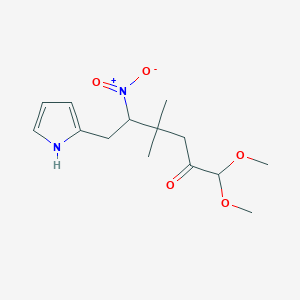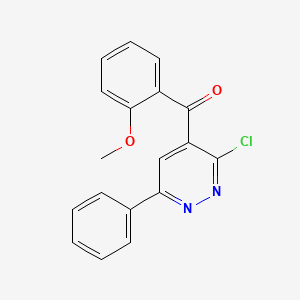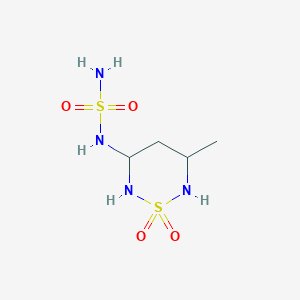
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is a peptide compound composed of four amino acids: L-tryptophan, L-proline, L-proline, and L-alanine. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. Recombinant methods utilize genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.
化学反应分析
Types of Reactions
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the indole ring of L-tryptophan.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring in L-tryptophan can lead to the formation of kynurenine derivatives.
科学研究应用
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and nootropic properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Tryptophyl-L-prolyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring of L-tryptophan can interact with various receptors, modulating their activity and influencing cellular pathways. Additionally, the proline residues can induce conformational changes in the peptide, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- L-Tryptophyl-L-prolyl-L-tyrosyl-L-prolyl-L-prolyl-L-alanylglycine
- L-Tyrosyl-L-prolyl-L-tryptophyl-L-threonine
Uniqueness
L-Tryptophyl-L-prolyl-L-prolyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of two proline residues introduces rigidity into the peptide backbone, influencing its overall conformation and biological activity.
属性
CAS 编号 |
918528-01-5 |
|---|---|
分子式 |
C24H31N5O5 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C24H31N5O5/c1-14(24(33)34)27-21(30)19-8-4-10-28(19)23(32)20-9-5-11-29(20)22(31)17(25)12-15-13-26-18-7-3-2-6-16(15)18/h2-3,6-7,13-14,17,19-20,26H,4-5,8-12,25H2,1H3,(H,27,30)(H,33,34)/t14-,17-,19-,20-/m0/s1 |
InChI 键 |
OJRCHIQIUNCFND-HSCHXYMDSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
规范 SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-6-(3,4-dichlorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14201789.png)
![3,9-Diazaspiro[5.5]undecane, 3-benzoyl-9-[(2-ethoxyphenyl)methyl]-](/img/structure/B14201797.png)
![1,6-Diphenyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14201807.png)
![4,4'-[(Phenylazanediyl)bis(methylene)]diphenol](/img/structure/B14201811.png)
![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)propanamide](/img/structure/B14201814.png)
![1H-Indazole-3-carboxamide, 1-[(2,6-dichlorophenyl)methyl]-](/img/structure/B14201823.png)
![6-Amino-5-[(4-methylpiperidin-1-yl)methyl]pyrimidin-2(1H)-one](/img/structure/B14201825.png)
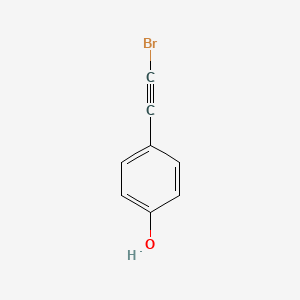
![3-{[3-(Thiophen-2-yl)quinoxalin-2-yl]amino}benzonitrile](/img/structure/B14201833.png)
